molecular formula C15H23ClN4O2 B7897543 [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7897543
M. Wt: 326.82 g/mol
InChI Key: JQWSLYVQEXONRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted at the 4-position with a methyl-carbamic acid tert-butyl ester group and a 6-chloropyrimidin-4-yl moiety at the 1-position. It is commonly used as an intermediate in pharmaceutical synthesis, particularly in HIV and neurotensin receptor-targeting agents .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-5-7-20(8-6-11)13-9-12(16)17-10-18-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWSLYVQEXONRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS Number: 1261235-51-1) is a piperidine derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in disease treatment, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₅H₂₃ClN₄O₂
  • Molecular Weight: 318.82 g/mol

Chemical Structure

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, research highlighted its cytotoxic effects on various cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) where it demonstrated superior apoptosis induction compared to the reference drug bleomycin . The mechanism involves the inhibition of key signaling pathways associated with cancer progression.

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive functions .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the piperidine ring and the pyrimidine moiety can significantly affect the biological activity of similar compounds. For example, the presence of nitrogen atoms in specific positions enhances binding affinity to target proteins involved in cancer and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study involving various piperidine derivatives, it was found that those with a similar structural framework to [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester exhibited enhanced cytotoxicity against breast and lung cancer cells. The study emphasized the importance of hydrophobic interactions between the compound and the IKKβ catalytic pocket, which plays a critical role in cancer cell survival .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reductions in amyloid-beta plaque formation when administered at therapeutic doses . This suggests potential for development into a therapeutic agent for cognitive disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Pyrimidine Ring

6-Methoxy-pyrimidin-4-yl Analogs
  • Compound : [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1353966-51-4)
    • Key Differences :
  • Substituent : Methoxy (electron-donating) replaces chloro (electron-withdrawing) at the 6-position of pyrimidine.
  • Piperidine Position : Substitution at the 3-yl position instead of 4-yl.
    • Impact : Increased solubility in polar solvents due to methoxy's polarity; reduced electrophilicity may alter binding kinetics .
2-Chloro-6-methyl-pyrimidin-4-yl Analogs
  • Compound : [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS 1261235-47-5)
    • Key Differences :
  • Substituents : 2-Chloro and 6-methyl groups on pyrimidine.
  • Linkage : Piperidin-4-ylmethyl spacer instead of direct piperidin-4-yl attachment.
    • Impact : Methyl group introduces steric hindrance; chloro at the 2-position may affect hydrogen bonding .
6-Chloro-2-Methanesulfonyl-pyrimidin-4-yl Analogs
  • Compound : [1-(6-Chloro-2-Methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1289387-11-6)
    • Key Differences :
  • Substituent : Methanesulfonyl (strong electron-withdrawing) at the 2-position.
  • Piperidine Position: Substitution at the 3-yl position.
4-Chloro-pyrimidin-2-yl Isomer
  • Compound : [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS 443294-30-2)
    • Key Differences :
  • Pyrimidine Substitution : Chloro at the 4-position instead of 4.
  • Pyrimidine Ring Position : Pyrimidin-2-yl instead of pyrimidin-4-yl.
    • Impact : Positional isomerism alters molecular geometry and binding site compatibility .

Modifications on the Piperidine Ring

Piperidin-3-yl vs. Piperidin-4-yl Substitution
  • Example: [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester () vs. target compound.
Amino-Methyl Linkage
  • Compound: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-79-5) Key Differences:
  • Linkage: Amino-methyl bridge between pyrimidine and piperidine. Impact: Increased flexibility and hydrogen-bonding capacity compared to direct attachment .

Carbamate Group Variations

Chloro-Acetyl Modified Carbamates
  • Compound : [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS N/A)
    • Key Differences :
  • Substituent : Chloro-acetyl group on piperidine nitrogen.
    • Impact : Introduces a reactive ketone, enabling further derivatization; may increase toxicity .
Isopropyl Carbamate
  • Compound : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353943-49-3)
    • Key Differences :
  • Carbamate Group: Isopropyl replaces methyl.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.